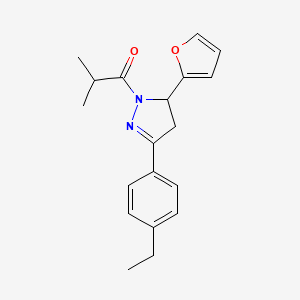

1-(3-(4-ethylphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Description

The compound 1-(3-(4-ethylphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one belongs to the pyrazoline class of heterocyclic compounds, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazoline derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The target molecule features:

- A 4-ethylphenyl group at position 3 of the pyrazoline ring.

- A furan-2-yl substituent at position 5.

- A 2-methylpropan-1-one side chain at position 1.

Properties

IUPAC Name |

1-[5-(4-ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-4-14-7-9-15(10-8-14)16-12-17(18-6-5-11-23-18)21(20-16)19(22)13(2)3/h5-11,13,17H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUINCXPYDQMIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(4-ethylphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one, a pyrazoline derivative, has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that combines a furan ring with a pyrazole moiety, which is known for various pharmacological properties.

Chemical Structure

The chemical formula of the compound is . Its structure features:

- A pyrazole ring, which is a five-membered ring containing two nitrogen atoms.

- A furan ring, contributing to its reactivity and potential biological activity.

- An ethylphenyl substituent that may enhance its lipophilicity and receptor interactions.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

1. Antioxidant Activity

Studies have indicated that pyrazoline derivatives exhibit significant antioxidant properties. The presence of the furan and ethylphenyl groups may contribute to radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases.

2. Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties. In vitro tests against various bacterial strains have shown promising results, indicating potential applications in treating infections.

3. Anti-inflammatory Effects

The compound's structure suggests it may influence inflammatory pathways. Pyrazoline derivatives are often investigated for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in conditions like arthritis or other inflammatory diseases.

Case Studies

Several studies have explored derivatives of pyrazoline compounds, providing insights into their biological activities:

Case Study 1: Cholinesterase Inhibition

A related compound demonstrated significant inhibitory activity against butyrylcholinesterase (BChE) with an IC50 value of 46.42 µM, comparable to standard drugs like physostigmine. This suggests that similar derivatives could be effective in treating neurodegenerative diseases by enhancing cholinergic transmission .

Case Study 2: Antibacterial Properties

In another study, various pyrazoline derivatives were tested for antibacterial activity using the agar disc-diffusion method against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited notable inhibition zones, suggesting potential therapeutic applications .

Research Findings

Recent investigations into the biological activities of pyrazoline compounds have yielded significant findings:

Scientific Research Applications

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives, including the target compound, typically involves the reaction of hydrazines with various carbonyl compounds. For instance, the compound can be synthesized through the reaction of 4-ethylphenyl hydrazine with 2-methylpropan-1-one and furan derivatives under acidic or basic conditions. This method allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

Several studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For example, research on related compounds has shown that they can inhibit the growth of bacteria and fungi. The presence of the furan ring in conjunction with the pyrazole structure is believed to enhance this activity by interfering with microbial cell wall synthesis or metabolic pathways .

Anticancer Properties

Recent investigations suggest that certain pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism typically involves the inhibition of specific kinases or pathways that are crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

Compounds similar to 1-(3-(4-ethylphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one have demonstrated anti-inflammatory effects in various in vitro and in vivo models. These effects are often attributed to the modulation of pro-inflammatory cytokines and chemokines .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with substitutions on the pyrazole ring exhibited enhanced activity compared to unsubstituted analogs, demonstrating a clear relationship between structural modifications and antimicrobial potency .

Case Study 2: Anticancer Mechanism Exploration

In another investigation, a series of pyrazole derivatives were tested for their ability to induce apoptosis in breast cancer cell lines. The study found that specific derivatives could significantly reduce cell viability through caspase activation and DNA fragmentation assays, suggesting their potential as anticancer agents .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for development into therapeutic agents targeting infections, cancer, and inflammatory diseases. Its unique structure allows for further modifications that could enhance efficacy or reduce side effects.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Substituents on the pyrazoline ring significantly influence electronic properties, steric effects, and biological activity. Key comparisons include:

Key Trends :

Heterocyclic Hybrids and Fused Systems

Incorporation of additional heterocycles (e.g., thiazole, benzoxazole) modulates bioactivity:

Key Insights :

Physicochemical and Spectral Properties

Comparative spectral data (NMR, IR) and physical properties:

Notable Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.